N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

Catalog No.
S763658
CAS No.
29085-13-0
M.F
C4H10INS
M. Wt
231.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium i...

CAS Number

29085-13-0

Product Name

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide

IUPAC Name

dimethyl(methylsulfanylmethylidene)azanium;iodide

Molecular Formula

C4H10INS

Molecular Weight

231.1 g/mol

InChI

InChI=1S/C4H10NS.HI/c1-5(2)4-6-3;/h4H,1-3H3;1H/q+1;/p-1

InChI Key

BPBAGFOLLWBKGJ-UHFFFAOYSA-M

SMILES

C[N+](=CSC)C.[I-]

Canonical SMILES

C[N+](=CSC)C.[I-]

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is a quaternary ammonium compound characterized by the molecular formula C₄H₁₀INS and a molecular weight of approximately 231.10 g/mol. This compound features a dimethylammonium group, a methylsulfanylmethylene moiety, and an iodide ion. Its structure can be represented in various ways, including the linear formula and SMILES notation: [I-].CSC=N+C . The compound is typically encountered as a white to orange crystalline powder and is sensitive to moisture and heat, necessitating careful storage under inert gas conditions .

There is no documented information on the mechanism of action of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide in biological systems or its interaction with other compounds.

  • Information on specific hazards associated with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is not available.
  • However, as a general guideline, any unknown compound should be handled with caution, following standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats when handling the compound.

Synthesis and Characterization:

DMDMI, also known as N,N-Dimethyl-N-(methylsulfanylmethylene)iminium iodide, is a salt with the chemical formula C₄H₁₀INS. While not as widely studied as other related compounds, DMDMI has been synthesized and characterized for research purposes. Its synthesis involves the reaction of N,N-dimethylformamide, trimethylsulfoxonium iodide, and a base like sodium hydride. [] Studies have employed various techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and properties. [, ]

Potential Applications:

  • Organic synthesis: The methylene group (-CH₂) in DMDMI possesses a reactive center that might be useful in various organic reactions. Its potential applications could include coupling reactions, methylation processes, or as a precursor for the synthesis of other important molecules. []
  • Ionic liquids: DMDMI contains an ionic structure, suggesting its potential application in the development of ionic liquids. Ionic liquids are salts with unique properties like low melting points and high thermal stability, making them valuable in various research fields, including catalysis and separation science.
Typical of quaternary ammonium compounds. These include:

  • Nucleophilic Substitution: The iodide ion can be displaced by stronger nucleophiles, leading to the formation of new quaternary ammonium salts.
  • Decomposition Reactions: Under certain conditions, especially in the presence of moisture or heat, it may decompose, releasing methyl sulfide and iodine.
  • Formation of Complexes: It can form coordination complexes with various metal ions, which may alter its solubility and reactivity .

Research indicates that N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide exhibits antimicrobial properties. It has been studied for its effects on bacterial growth inhibition, making it a potential candidate for use in antimicrobial formulations. Additionally, its quaternary ammonium structure suggests possible applications in drug delivery systems due to its ability to interact with biological membranes .

The synthesis of N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide typically involves:

  • Methylation of Amine: Dimethylamine is reacted with methylsulfanylmethylene under controlled conditions to form the corresponding quaternary ammonium salt.
  • Quaternization Reaction: This step involves the introduction of iodide ions to the resulting product to yield N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level (≥ 98%) .

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide finds applications in various fields:

  • Antimicrobial Agents: Utilized in formulations aimed at combating bacterial infections.
  • Biochemical Research: Employed in proteomics studies due to its biochemical properties .
  • Industrial Uses: Used as a surfactant or emulsifier in cosmetic and pharmaceutical products.

Interaction studies have focused on how N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide interacts with biological systems. It has been shown to:

  • Alter membrane permeability in bacterial cells, enhancing the efficacy of antibiotics when used in combination.
  • Exhibit synergistic effects when combined with other antimicrobial agents, potentially reducing resistance development among pathogens .

Several compounds share structural similarities with N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-Dimethylbenzylammonium chlorideC₁₁H₁₈ClNAromatic ring enhances hydrophobic interactions
Benzyltrimethylammonium bromideC₁₄H₁₈BrNHighly effective as a phase transfer catalyst
Tetrabutylammonium bromideC₁₆H₃₄BrNUsed extensively in organic synthesis and extraction

N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide is unique due to its specific methylsulfanylmethylene group, which contributes to its distinct biological activity and potential applications compared to other quaternary ammonium compounds. Its ability to inhibit bacterial growth while also serving as a precursor for further chemical modifications sets it apart from similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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